Product packaging for Tetrahydrothiopyran-4-one(Cat. No.:CAS No. 1072-72-6)

Tetrahydrothiopyran-4-one

Cat. No.: B549198
CAS No.: 1072-72-6
M. Wt: 116.18 g/mol
InChI Key: OVRJVKCZJCNSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydrothiopyran-4-one (CAS 1072-72-6) is a versatile sulfur-containing heterocyclic compound supplied as a white to yellow crystalline solid . It has a molecular formula of C 5 H 8 OS and a molecular weight of 116.18 g/mol, with a characteristic melting point range of 60-65°C . This organosulfur building block is highly valued in life science research and organic synthesis. In medicinal chemistry, this compound serves as a critical synthetic intermediate for the development of various pharmaceuticals, including antibiotics and antifungals . Research indicates it possesses intrinsic biological activity, functioning as a proapoptotic agent that has demonstrated anti-tumor effects, notably by inducing apoptosis in prostate cancer cells . The compound has also been studied for its anti-inflammatory properties as well as its ability to inhibit the growth of bacteria and viruses . Beyond its direct biological roles, this compound is a fundamental starting material in organic synthesis for constructing various heterocyclic compounds . In biochemical research, it is utilized as a model compound to study enzyme mechanisms . Researchers should note that the compound may cause skin, serious eye, and respiratory irritation, and appropriate personal protective equipment should be worn during handling . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8OS B549198 Tetrahydrothiopyran-4-one CAS No. 1072-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147948
Record name 4-Thiacyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-72-6
Record name Tetrahydrothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penthianone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrothiopyran-4-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiacyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-thiacyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTHIANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667X5M356L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Tetrahydrothiopyran 4 One and Its Diverse Derivatives

Classical and Established Synthetic Routes

Traditional approaches to the synthesis of the tetrahydrothiopyran-4-one ring system often rely on intramolecular cyclization reactions and the chemical modification of precursor molecules. These methods have been refined over time and remain fundamental in organic synthesis.

Intramolecular Cyclization Approaches

The formation of the six-membered sulfur-containing ring is frequently achieved by constructing the cyclic skeleton from an acyclic precursor. These methods are broadly categorized by the nature of the bond-forming event.

A prominent strategy for constructing the this compound ring involves the double Michael addition of a sulfur nucleophile to a suitable dialkenic ketone. This approach efficiently forms two new carbon-sulfur bonds in a single transformation.

Derivatives of this compound with substituents at the 3-position have been synthesized through the double-conjugate addition of hydrogen sulfide (B99878) (H₂S) to divinyl ketones. researchgate.netresearchgate.net The requisite divinyl ketone precursors can be prepared in two steps from lithiated α-bromostyrene derivatives and α,β-unsaturated aldehydes like acrolein or cinnamaldehyde, followed by oxidation. researchgate.net This cascade reaction assembles the heterocyclic ring in good yields.

Similarly, unsymmetrically 2,6-disubstituted 2,3-dihydrothiopyran-4-ones can be prepared by the double conjugate addition of sulfide to enynone precursors. uol.de This method highlights the versatility of using different starting materials to access related heterocyclic systems. The success of this ring closure depends on the initial conjugate addition to the alkyne, which must generate a Z-configured olefin to facilitate the subsequent cyclization onto the double bond. uol.de A domino reaction using benzaldehydes, 2-acetylfuran (B1664036) or 2-acetylthiophene, and sodium sulfide also proceeds through a double Michael addition cascade to build the tetrahydrothiopyran (B43164) ring. acs.org

ReactantsSulfur SourceProductYield (%)Reference
Divinyl KetonesH₂S3-Aryl-tetrahydrothiopyran-4-ones60-85% researchgate.net
EnynonesNa₂S2,6-Disubstituted-2,3-dihydrothiopyran-4-ones40-80% (over 3 steps) uol.de
Benzaldehyde, 2-AcetylfuranNa₂STetrahydrothiopyran derivativesNot specified acs.org

An alternative to forming the C-S bonds during cyclization is to start with a precursor that already contains the sulfur atom and then form a carbon-carbon bond to close the ring. The Dieckmann condensation is a classic example of this approach. researchgate.net This method has been investigated for the preparation of tetrahydrothiopyran-4-ones, successfully yielding 2-methyl- and 3-methyl-tetrahydro-1,4-thiapyrone for the first time. researchgate.net

A highly efficient and scalable synthesis involves the intramolecular Dieckmann condensation of dimethyl 3,3'-thiobispropanoate. researchgate.net The reaction is carried out using sodium methoxide (B1231860) in tetrahydrofuran (B95107) (THF), followed by decarboxylation of the intermediate β-keto ester in refluxing aqueous sulfuric acid. This procedure has been reported to produce tetrahydro-4H-thiopyran-4-one in yields greater than 75%. researchgate.net

PrecursorReagentsKey IntermediateFinal ProductYield (%)Reference
Dimethyl 3,3'-thiobispropanoate1. NaOMe, THF2. 10% aq. H₂SO₄, refluxMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylateTetrahydro-4H-thiopyran-4-one>75% researchgate.net
Diester PrecursorsBase (e.g., NaH)β-keto esterSubstituted Tetrahydrothiopyran-4-onesVaries researchgate.net

Functional Group Interconversions on Precursors

Functional group interconversion (FGI) is a foundational concept in synthesis where one functional group is converted into another. solubilityofthings.com This strategy is applicable to the synthesis of tetrahydrothiopyran-4-ones, where a related heterocyclic precursor is transformed into the target ketone. For instance, vinylsilane-substituted tetrahydropyrans have been identified as versatile precursors that can undergo a wide array of functional group interconversions. pitt.edu While much of the literature focuses on the oxidation of the sulfur atom in the this compound ring to the corresponding sulfoxide (B87167) or sulfone, these are reactions of the product rather than syntheses of it. nih.govmdpi.com However, the conversion of a tetrahydrothiopyran-4-ol to this compound via oxidation is a direct application of FGI to achieve the desired ketone functionality. Similarly, the reduction of a 2,3-dihydrothiopyran-4-one can yield the saturated ketone, representing another FGI pathway.

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has provided powerful tools for constructing complex molecules like this compound.

Transition Metal-Catalyzed Processes

Transition metal-catalyzed reactions have enabled novel and efficient routes to the this compound core. mdpi.com A notable example is a tandem sequence involving rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate addition. acs.orgacs.org

In this one-pot process, β-tert-butylthio-substituted aldehydes react with various alkynes in the presence of a rhodium catalyst, such as [Rh(nbd)₂]BF₄ with a diphosphine ligand like dcpm (bis(dicyclohexylphosphino)methane). acs.org This initial step forms a β'-thio-substituted-enone intermediate. This intermediate then undergoes an in-situ intramolecular S-conjugate addition, triggered by an acid like trifluoroacetic acid (TFA), to deliver the this compound derivatives. acs.orgacs.org This methodology is versatile, accommodating aryl, alkenyl, and alkyl aldehydes to produce a range of substituted S-heterocycles. acs.org

AldehydeAlkyneCatalyst SystemProductYield (%)Reference
3-(tert-butylthio)propanal1-Phenyl-1-propyne[Rh(nbd)₂]BF₄ (5 mol%), dcpm (5 mol%)2-Methyl-3-phenyltetrahydro-4H-thiopyran-4-one67 acs.org
3-(tert-butylthio)propanal4-Octyne[Rh(nbd)₂]BF₄ (5 mol%), dcpm (5 mol%)2,3-Dipropyltetrahydro-4H-thiopyran-4-one70 acs.org
3-(tert-butylthio)propanal1-Hexyne[Rh(nbd)₂]BF₄ (5 mol%), dcpm (5 mol%)2-Butyltetrahydro-4H-thiopyran-4-one51 acs.org

Organocatalytic and Biocatalytic Transformations

The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods. Both organocatalysis and biocatalysis have emerged as powerful tools for the stereoselective synthesis of this compound and its derivatives.

Organocatalytic domino reactions, particularly Michael-initiated cascades, provide efficient access to highly functionalized, chiral tetrahydrothiopyrans. researchgate.netacs.org One approach involves a Michael-Michael cascade reaction between bifunctional ketothioether enones and α,β-unsaturated aldehydes, which proceeds with high enantioselectivity to form tetrahydrothiopyrans with four contiguous stereocenters. benthamscience.com Another strategy employs the reaction of 1,4-dithiane-2,5-diol (B140307) (a dimer of mercaptoacetaldehyde) with α,β-unsaturated ketones, catalyzed by a chiral phase-transfer catalyst, to afford enantiopure trisubstituted tetrahydrothiophene (B86538) derivatives, demonstrating a related sulfa-Michael/aldol (B89426) cascade. acs.org this compound itself can also serve as a substrate (Michael donor) in organocatalytic asymmetric Michael additions to nitroalkenes. benthamdirect.com

Biocatalytic methods offer an environmentally benign and highly selective alternative for producing chiral tetrahydrothiopyran derivatives. The reduction of the ketone functionality in tetrahydro-4H-thiopyran-4-one and its substituted analogues is a key transformation. Microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), have been shown to effectively catalyze this reduction. d-nb.info For example, horse liver alcohol dehydrogenase (HLADH) has been used for the stereospecific reduction of 2-substituted tetrahydrothiopyran-4-ones, providing access to chiral secondary alcohols. rsc.org

Chelation-Controlled Synthetic Protocols

Chelation control is a powerful strategy to achieve high selectivity in metal-catalyzed reactions. The rhodium-catalyzed hydroacylation/thio-conjugate addition sequence described previously (Section 2.2.1.1) is a prime example of a chelation-controlled protocol. nih.govorgsyn.org In this reaction, the sulfur atom of the β-tert-butylthio-substituted aldehyde acts as a coordinating group, directing the catalyst and influencing the reaction's efficiency and selectivity. orgsyn.org This S-chelating aldehyde approach is particularly advantageous as it allows for greater structural variation in the starting materials compared to analogous N- or O-based chelating systems. orgsyn.org The chelation is crucial for the initial hydroacylation step, but it presents the inherent limitation that the coordinating group remains in the final product. nih.gov However, this feature can be exploited in subsequent transformations or be part of the desired final structure. nih.gov

Stereoselective Synthesis of this compound Analogues

Achieving stereocontrol in the synthesis of substituted tetrahydrothiopyran-4-ones is critical for accessing biologically active molecules. Several methodologies provide high levels of diastereoselectivity and enantioselectivity.

A non-catalytic but highly effective method involves the double-conjugate addition of hydrogen sulfide (H₂S) to divinyl ketones. researchgate.net This approach allows for the synthesis of 3-aryl-substituted this compound derivatives. researchgate.netresearchgate.net

Asymmetric catalytic methods are particularly powerful. Organocatalytic domino reactions, as discussed in section 2.2.2, enable the creation of multiple stereocenters with high control. For example, Michael-Michael cascade reactions can assemble tetrahydrothiopyrans with four consecutive stereocenters in excellent diastereo- and enantioselectivities (>30:1 dr, ≥ 99% ee). rsc.org

Biocatalytic reductions of the ketone in both prochiral and racemic substituted tetrahydrothiopyran-4-ones provide access to enantiopure alcohols, which are valuable chiral building blocks. rsc.orgd-nb.info

Finally, metal-catalyzed reactions offer stereocontrol through various mechanisms. The rhodium-catalyzed hydroacylation/conjugate addition sequence provides a degree of diastereoselectivity based on the reaction conditions and substrates used. orgsyn.org While direct palladium- and gold-catalyzed asymmetric syntheses of the target heterocycle are less common, the principles established for the synthesis of tetrahydropyran-4-ones, such as scandium-catalyzed diastereoselective cyclizations and asymmetric hetero-Diels-Alder reactions, provide a clear roadmap for future development in the synthesis of their sulfur-containing counterparts. acs.orgnorthwestern.edu

Diastereoselective Approaches

The control of diastereoselectivity is crucial for synthesizing derivatives of this compound with specific spatial arrangements, which in turn dictates their biological activity and physical properties.

One prominent method involves the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones. Efficient protocols using phase-transfer catalysis have been developed to access both cis and trans isomers of these compounds in high yields and diastereomeric excesses. researchgate.net These 2,6-diaryl derivatives have been investigated as potential prodrugs and have shown promise as antimalarial agents. researchgate.netnorthwestern.edu The synthesis of the corresponding S-oxides and S,S-dioxides can also proceed with diastereoselectivity, leading to a range of structurally diverse compounds. northwestern.edunih.gov For instance, the oxidation of a cis sulfide can yield two different diastereoisomers depending on whether the oxygen atom adopts an axial or equatorial position. nih.gov

Another strategy focuses on the synthesis of 3-aryl substituted this compound derivatives. These can be prepared through a double-conjugate addition of hydrogen sulfide (H₂S) to divinyl ketones. researchgate.net The divinyl ketone starting materials are typically generated in two steps from lithiated α-bromostyrene derivatives and an appropriate aldehyde, followed by oxidation. researchgate.net This method provides a reliable route to a different substitution pattern on the thiopyranone ring.

The diastereoselectivity of the aldol reaction involving the parent tetrahydro-4H-thiopyran-4-one has also been a subject of study, providing pathways to further functionalized derivatives. chemicalbook.com

Diastereoselective Synthesis of this compound Derivatives

MethodologyTarget DerivativeKey FeaturesReference
Phase-Transfer Catalysiscis- and trans-2,6-Diaryltetrahydrothiopyran-4-onesProvides selective access to both diastereomers in high yield and diastereomeric excess. researchgate.net
Double-Conjugate Addition3-Aryl-tetrahydrothiopyran-4-onesSynthesized from divinyl ketones and H₂S, allowing for substitution at the 3-position. researchgate.net
Oxidation2,6-Diaryl-tetrahydrothiopyran-4-one S-oxidesOxidation of the sulfur atom in cis-isomers can produce two distinct diastereoisomers (syn and anti). nih.gov

Enantioselective Methodologies

The development of enantioselective methods provides access to chiral, non-racemic this compound derivatives, which is of paramount importance for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of these heterocycles. researchgate.net

A notable strategy is the organocatalytic enantioselective Michael-Michael cascade reaction. This approach has been successfully implemented for the synthesis of complex, chiral tetrahydrothiopyrans with multiple stereocenters. For example, one such cascade reaction, utilizing new bifunctional ketothioether enones, results in chiral tetrahydrothiopyrans with four consecutive stereogenic centers in high enantioselectivity. nih.gov

Similarly, an organocatalytic cascade has been developed to synthesize chiral spiro-oxindoles fused with a tetrahydrothiopyran ring. nih.gov This reaction creates a highly functionalized scaffold with four consecutive stereogenic centers, achieving excellent diastereo- and enantioselectivities (>30:1 dr, ≥ 99% ee). nih.gov These novel spiro compounds have been identified as a new class of inhibitors for the p53-MDM2 protein-protein interaction, demonstrating significant antitumor activity. nih.gov

Beyond creating chiral centers on the ring during its formation, the prochiral parent compound, this compound, serves as a key reactant in other stereoselective preparations. It is used in asymmetric Michael additions to nitroolefins, catalyzed by chiral bases, to produce [aryl(nitro)ethyl] carbonyl compounds. chemicalbook.com

Enantioselective Synthesis of Chiral Tetrahydrothiopyran Derivatives

MethodologyTarget DerivativeCatalyst/Reagent TypeStereoselectivityReference
Michael-Michael CascadeSpiro[oxindole-tetrahydrothiopyran]Organocatalyst>30:1 dr, ≥ 99% ee nih.gov
Michael-Michael CascadeFunctionalized TetrahydrothiopyransOrganocatalyst (from ketothioether enones)High enantioselectivity nih.gov
Asymmetric Michael Additionα-Substituted Carbonyl CompoundsChiral Pyrrolidine-Pyridine Conjugate BaseStereoselective chemicalbook.com

Scalable Synthetic Protocols for Industrial and Pharmaceutical Applications

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding and selective but also cost-effective, robust, and safe. Several scalable protocols for this compound and its derivatives have been reported.

A foundational scalable process is the synthesis of the parent compound itself. Tetrahydro-4H-thiopyran-4-one can be prepared efficiently on a large scale (>75% yield) from dimethyl 3,3'-thiobispropanoate. d-nb.info This method involves treatment with sodium methoxide followed by decarboxylation of the intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, in refluxing aqueous sulfuric acid. d-nb.info This straightforward, two-step process from an inexpensive starting material makes the parent ketone readily available for further applications.

The industrial utility of this compound is highlighted by its use as a key five-carbon source in an improved and scalable synthesis of (±)-tapentadol. nih.govchemicalbook.com Tapentadol is an FDA-approved centrally acting analgesic drug, and having a scalable route from a simple heterocyclic building block is crucial for its commercial production. nih.govchemicalbook.com

Furthermore, scalable methods for derivatives such as this compound 1,1-dioxide have been developed. A patented method describes its synthesis via the oxidation of this compound with peracetic acid in the presence of pyridine (B92270), resulting in a product with high yield and purity suitable for applications such as a battery electrolyte component. acs.org

Scalable Synthetic Protocols

ProductStarting Material(s)Key ProcessApplication/SignificanceReference
Tetrahydro-4H-thiopyran-4-oneDimethyl 3,3'-thiobispropanoateIn situ Dieckmann condensation & decarboxylationLarge-scale availability of the core building block. d-nb.info
(±)-TapentadolThis compoundMulti-step synthesis using the thiopyranone as a C5 sourceScalable route to an FDA-approved analgesic drug. nih.govchemicalbook.com
This compound 1,1-dioxideThis compoundOxidation with peracetic acidHigh-yield synthesis for industrial applications (e.g., electrolytes). acs.org

Exploration of Reactivity and Complex Chemical Transformations of Tetrahydrothiopyran 4 One

Reactions at the Carbonyl Center

The carbonyl group in tetrahydrothiopyran-4-one is a key site for a variety of chemical modifications, enabling the construction of more complex molecular architectures through nucleophilic additions, condensations, and reactions involving the adjacent α-carbon.

Nucleophilic Addition Reactions (e.g., Grignard Reagents, Organolithiums)

The electrophilic carbon of the carbonyl group in this compound readily reacts with potent carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions are fundamental for forming new carbon-carbon bonds and typically result in the formation of tertiary alcohols after an acidic workup. The nucleophile attacks the carbonyl carbon, leading to a magnesium or lithium alkoxide intermediate, which is subsequently protonated.

The general mechanism involves the nucleophilic carbon of the organometallic reagent attacking the electrophilic carbonyl carbon. This process breaks the pi bond of the carbonyl, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Table 1: Examples of Nucleophilic Addition to this compound

Nucleophilic Reagent Reagent Formula Product after Workup
Methylmagnesium bromide CH₃MgBr 4-Methyltetrahydrothiopyran-4-ol
Phenyllithium C₆H₅Li 4-Phenyltetrahydrothiopyran-4-ol

Condensation Reactions (e.g., Mannich Reaction)

This compound is an effective substrate in multicomponent condensation reactions, such as the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the α-carbon of the ketone. In a typical Mannich reaction, this compound is treated with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile. The enol or enolate form of this compound attacks the iminium ion, yielding a β-amino-carbonyl compound known as a Mannich base. These products are valuable synthetic intermediates.

Table 2: Mannich Reaction with this compound

Aldehyde Amine Product
Formaldehyde (B43269) Dimethylamine 3-((Dimethylamino)methyl)this compound

Alpha-Functionalization and Enolate Chemistry

The protons on the carbons alpha to the carbonyl group (C3 and C5) of this compound are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it quantitatively forms the lithium enolate. This enolate is a powerful nucleophile and can react with various electrophiles to introduce substituents at the α-position. This strategy allows for the formation of new carbon-carbon bonds and the introduction of functional groups. For instance, the enolate can be alkylated with alkyl halides or undergo reactions with other carbonyl compounds.

Table 3: Alpha-Functionalization via Enolate Formation

Base Electrophile Product
Lithium diisopropylamide (LDA) Methyl iodide (CH₃I) 3-Methylthis compound
Lithium diisopropylamide (LDA) Benzyl bromide (C₆H₅CH₂Br) 3-Benzylthis compound

Transformations Involving the Sulfur Heteroatom

The sulfur atom in the this compound ring is susceptible to oxidation and can be removed entirely through desulfurization reactions, providing pathways to different classes of compounds.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. acsgcipr.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidants or careful control of stoichiometry (e.g., one equivalent of the oxidant) can favor the formation of the sulfoxide. nih.gov Stronger oxidizing agents or an excess of the reagent will typically lead to the sulfone. organic-chemistry.org Common reagents for these transformations include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Sulfoxide Formation: Oxidation of the sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom.

Sulfone Formation: Further oxidation of the sulfoxide yields the corresponding sulfone, this compound 1,1-dioxide.

Table 4: Oxidation of this compound

Product Typical Reagents
This compound 1-oxide (Sulfoxide) 1 equivalent of H₂O₂; 1 equivalent of m-CPBA

Desulfurization Reactions (e.g., Raney Ni Hydrogenation)

Desulfurization involves the cleavage of carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. A classic and effective method for this transformation is the use of Raney nickel, a fine-grained nickel-aluminium alloy. masterorganicchemistry.com When this compound is treated with Raney nickel, the sulfur heteroatom is removed from the ring, and the carbonyl group is typically reduced. chem-station.com This reductive desulfurization process results in the formation of a carbocyclic compound, specifically cyclopentanol. This reaction provides a synthetic route from a sulfur-containing heterocycle to a corresponding carbocycle. organicreactions.org

Table 5: Desulfurization of this compound

Reagent Product Reaction Type

Table of Mentioned Compounds

Compound Name
This compound
4-Methyltetrahydrothiopyran-4-ol
4-Phenyltetrahydrothiopyran-4-ol
4-Butyltetrahydrothiopyran-4-ol
Formaldehyde
Dimethylamine
3-((Dimethylamino)methyl)this compound
Piperidine (B6355638)
3-(Piperidin-1-ylmethyl)this compound
Lithium diisopropylamide (LDA)
Methyl iodide
3-Methylthis compound
Benzyl bromide
3-Benzylthis compound
Benzaldehyde
3-(Hydroxy(phenyl)methyl)this compound
This compound 1-oxide
This compound 1,1-dioxide
Hydrogen peroxide
meta-Chloroperoxybenzoic acid (m-CPBA)
Potassium permanganate
Raney Nickel

Sulfur Ylide Chemistry

The reaction of this compound with sulfur ylides is a key transformation, primarily utilized for the synthesis of spirocyclic epoxides. This reaction, often referred to as the Corey-Chaykovsky reaction, involves the nucleophilic attack of a sulfur ylide on the carbonyl carbon of the ketone. organic-chemistry.orgwikipedia.org The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form a three-membered epoxide ring, with the sulfur-containing group acting as a leaving group. organic-chemistry.org

Two common sulfur ylides employed in these reactions are dimethylsulfonium methylide and dimethyloxosulfonium methylide. adichemistry.com The choice of ylide can influence the reaction pathway. For instance, with α,β-unsaturated ketones, unstabilized ylides like dimethylsulfonium methylide tend to favor 1,2-addition, leading to epoxidation at the carbonyl group. In contrast, stabilized ylides such as dimethyloxosulfonium methylide often result in 1,4-addition (Michael addition), leading to cyclopropanation. adichemistry.com

The general mechanism involves the in situ generation of the sulfur ylide by deprotonating a sulfonium (B1226848) or sulfoxonium salt with a strong base. organic-chemistry.orgadichemistry.com The ylide then adds to the carbonyl group of this compound to form a betaine (B1666868) intermediate. Subsequent ring closure yields the spiro-epoxide and a sulfide or sulfoxide byproduct. mdpi.com

Table 1: Corey-Chaykovsky Epoxidation of this compound

ReactantSulfur YlideBaseSolventProduct
This compound(CH₃)₂SOCH₂ (Dimethyloxosulfonium methylide)NaHDMSOSpiro[oxirane-2,4'-tetrahydrothiopyran]
This compound(CH₃)₂SCH₂ (Dimethylsulfonium methylide)n-BuLiTHFSpiro[oxirane-2,4'-tetrahydrothiopyran]

Ring-Opening and Rearrangement Processes

The this compound ring system can undergo ring-opening and rearrangement reactions under specific conditions, often involving the sulfur atom. A notable example is the Ramberg-Bäcklund reaction, which transforms α-halo sulfones into alkenes through the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org While not a direct reaction of this compound itself, its derivatives, specifically the corresponding α-halo sulfones, are suitable substrates.

The process begins with the oxidation of the sulfide in this compound to a sulfone, followed by halogenation at the α-position to the sulfonyl group. Treatment of this α-halo sulfone with a strong base leads to deprotonation and the formation of a carbanion. wikipedia.org This is followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, forming an unstable three-membered episulfone intermediate. This intermediate then spontaneously eliminates sulfur dioxide to yield an alkene. wikipedia.org In the context of this compound derivatives, this sequence would lead to the formation of a cyclopentene (B43876) derivative. oup.com

For instance, the Ramberg-Bäcklund reaction of 6-alkyl-1,4-dioxa-8-thiaspiro[4.5]decane 8,8-dioxides, which are derived from this compound, has been utilized to prepare 2-alkyl-3-cyclopentenones. oup.com

Table 2: Ramberg-Bäcklund Reaction of a this compound Derivative

Starting MaterialReagentsKey IntermediateProduct
α-Halo sulfone derived from this compoundStrong Base (e.g., KOH, t-BuOK)EpisulfoneCyclopentene derivative

Annulation and Heterocyclic Ring Expansion Reactions

This compound and its derivatives can participate in annulation reactions, which involve the formation of a new ring fused to the existing heterocyclic structure. These reactions are valuable for constructing more complex polycyclic systems.

One approach involves the use of silyloxydienes in cycloaddition reactions. For example, the reaction of N-acyl,N-tolyl trifluoromethylthioamides with Danishefsky's diene can lead to the formation of 3-oxo-tetrahydrothiopyrans. researchgate.net While this is a synthesis of the ring system itself, similar cycloaddition strategies can be envisioned starting from derivatives of this compound to build additional rings.

Furthermore, an unprecedented [1+1+1+1+1+1] annulation process has been developed for the construction of tetrahydro-2H-thiopyran 1,1-dioxides, where rongalite acts as a tethered C-S synthon. researchgate.net This highlights the potential for complex ring-forming cascades involving sulfur-containing building blocks.

Heterocyclic ring expansion reactions provide a pathway to larger ring systems. While specific examples starting directly from this compound are not extensively documented in the provided search results, conceptually, this could be achieved through various rearrangement pathways, such as those involving the cleavage of a C-C bond adjacent to the carbonyl group followed by insertion of a new atom or group.

Table 3: Annulation Reaction Example

ReactantsCatalyst/ConditionsReaction TypeProduct Type
Sulfoxonium ylides and anthranilsCopper catalyst[4+1+1] Annulation2,3-Diaroylquinolines
Sulfoxonium ylides-[1+1+1+1+1+1] Annulation with rongaliteTetrahydro-2H-thiopyran 1,1-dioxides

Structural and Conformational Analysis of Tetrahydrothiopyran 4 One Systems

Spectroscopic Methodologies for Structural Elucidation

A variety of spectroscopic techniques are employed to determine the structure of tetrahydrothiopyran-4-one and its derivatives. These methods provide complementary information, leading to a comprehensive understanding of the molecule's connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the stereochemistry of this compound systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of relative configurations. researchgate.netacs.org The analysis of coupling constants, particularly the ratio of average ³J(trans) to average ³J(cis) (R-value), can be a direct measure of conformational effects. researchgate.net For molecules existing in a perfect chair conformation, the R-value is typically close to 2.0. Deviations from this value can indicate distortions or the presence of non-chair conformations. researchgate.net In complex cases, advanced NMR techniques and computational methods, such as DP4 analysis, can be used to assign the stereochemistry of intricate molecules containing tetrahydrothiopyran (B43164) rings by comparing experimental and calculated chemical shifts. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Chemical Shift (ppm) Multiplicity
H-2, H-6 2.92 t
H-3, H-5 2.78 t

Source: Sigma-Aldrich Co. LLC. Spectrum may vary depending on solvent and experimental conditions.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (ppm)
C=O 208.5
C-2, C-6 45.3
C-3, C-5 28.9

Source: Sigma-Aldrich Co. LLC. Spectrum may vary depending on solvent and experimental conditions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₅H₈OS), the expected molecular weight is approximately 116.18 g/mol . nih.govsigmaaldrich.com The fragmentation pattern provides further structural information by revealing the characteristic breakdown of the molecule upon ionization. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₅H₈OS
Molecular Weight 116.18 g/mol nih.govsigmaaldrich.com
Exact Mass 116.029587 Da chemsrc.com
Major Fragment (m/z) 116 nih.gov

Source: NIST Mass Spectrometry Data Center, PubChem. nih.gov

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹. scifiniti.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the sulfur-carbon bonds. nih.govamericanpharmaceuticalreview.com The differences in the vibrational spectra of various crystalline forms, or polymorphs, can be used to identify and characterize them. americanpharmaceuticalreview.com

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O Stretch ~1719 ~1719
C-H Stretch 2860-3100 2860-3108
C-S Stretch (Fingerprint Region) (Fingerprint Region)

Source: Data compiled from various spectroscopic databases. nih.govscifiniti.com The exact frequencies can vary based on the sample state (solid, liquid, gas) and experimental conditions.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography provides the most definitive and precise determination of the three-dimensional molecular structure of a compound in the solid state. wikipedia.org For derivatives of this compound, single-crystal X-ray diffraction analysis has confirmed the chair conformation of the heterocyclic ring. researchgate.net For instance, in a study of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, a derivative of this compound, the aryl group was found to be in a pseudo-equatorial position, and the heterocyclic ring was slightly flattened near the sulfur atom. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular architecture.

Conformational Studies of the Six-Membered Sulfur Heterocycle

The six-membered ring of this compound is not planar and, like cyclohexane, can adopt various conformations. The presence of the sulfur heteroatom and the carbonyl group influences the conformational preferences of the ring. ic.ac.uk

Chair and Non-Chair Conformations

The chair conformation is generally the most stable arrangement for six-membered rings like this compound, as it minimizes both angle and torsional strain. researchgate.netmakingmolecules.com However, the presence of substituents and the nature of the heteroatom can lead to distortions from the ideal chair geometry or the adoption of non-chair conformations, such as boat or twist-boat forms. researchgate.netacs.org The ratio of trans to cis vicinal proton-proton coupling constants (R-value) obtained from ¹H NMR spectroscopy can serve as an indicator of conformational changes. researchgate.net While an R-value close to 2.0 suggests a perfect chair conformation, significant deviations can point to the presence of distorted or non-chair conformations. researchgate.net For example, certain deformations associated with the inclusion of a sulfur atom in the ring can lead to R-values greater than or equal to 2.75. researchgate.net

Influence of Substituents on Ring Conformation

The this compound ring system, like cyclohexane, predominantly exists in a chair conformation to minimize torsional and angle strain. However, the presence of the sulfur heteroatom and the carbonyl group at the C-4 position introduces unique electronic and steric features that, along with the influence of various substituents, dictate the conformational equilibrium. The substituents on the ring can significantly alter the energetic landscape, favoring one chair conformer over the other and influencing the axial or equatorial preference of the groups.

Research findings from spectroscopic and computational studies have provided detailed insights into these conformational preferences. Methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and quantum-chemical calculations are instrumental in elucidating the stable conformations of substituted this compound systems.

Substituents at the C-2 and C-6 Positions

Substituents adjacent to the sulfur atom (at C-2 and C-6) have a profound impact on the ring's conformation. Large, sterically demanding groups like aryl substituents generally adopt an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. For instance, in 2,6-diaryl-substituted this compound oximes, ¹H NMR spectral data reveal large coupling constants (J values) for the protons at C-2 and C-6, which is characteristic of a diaxial relationship with the adjacent methylene (B1212753) protons, confirming the equatorial placement of the aryl groups. tandfonline.com

For electronegative substituents at these positions, the anomeric effect becomes a significant consideration. The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent adjacent to a heteroatom in a heterocyclic ring. wikipedia.org This preference arises from a stabilizing stereoelectronic interaction between a lone pair on the endocyclic heteroatom (sulfur, in this case) and the antibonding σ* orbital of the C-substituent bond. This effect can counteract steric preferences for the equatorial position. wikipedia.orgscispace.com

Substituents at the C-3 and C-5 Positions

Substituents at the C-3 and C-5 positions, which are beta to the sulfur atom, also influence the conformational equilibrium. In the absence of overriding electronic effects, these substituents typically favor an equatorial position to minimize steric strain. An axial substituent at C-3 or C-5 would experience destabilizing 1,3-diaxial interactions with the axial proton on C-5 or C-3, respectively, and with the sulfur atom's lone pairs. Quantum-chemical calculations performed on analogous tetrahydropyran-4-one systems show that hydroxymethyl substituents at the 3 and 5 positions can form intramolecular hydrogen bonds when in an axial orientation, which can stabilize otherwise less-favored conformations. kaznu.kzresearchgate.net

Substituents at the C-4 Position and on the Sulfur Atom

The carbonyl group at C-4 causes a slight flattening of the ring in that region. When this ketone is functionalized, for example, through reduction to a hydroxyl group or reaction with a Grignard reagent, the new substituent at C-4 will adopt a preferred conformation. X-ray diffraction analysis of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol has shown that the bulky aryl group is located in a pseudo-equatorial position, minimizing steric hindrance. researchgate.net

Oxidation of the sulfur atom to a sulfoxide (B87167) introduces a new stereocenter and a highly polar group, significantly influencing the ring's conformation. NMR studies on sulfoxide derivatives of 2,6-diaryl-4-tetrahydrothiopyran-4-one have indicated that the sulfoxide oxygen preferentially adopts an axial configuration. nih.gov This preference is attributed to stereoelectronic effects, including electrostatic repulsion between the S=O dipole and the C=O dipole, which is minimized in the axial conformation. nih.gov

The following table summarizes the observed conformational preferences of various substituents on the this compound ring system based on experimental and computational data.

SubstituentPositionPreferred ConformationMethod of DeterminationReference
Aryl groups (e.g., Phenyl, 4-Chlorophenyl)C-2 and C-6Equatorial¹H NMR Spectroscopy tandfonline.com
Aryl group (e.g., 3,5-Dimethylphenyl)C-4 (on resulting alcohol)Pseudo-equatorialX-ray Diffraction researchgate.net
Sulfoxide Oxygen (S=O)S-1AxialNMR Spectroscopy nih.gov

Applications of Tetrahydrothiopyran 4 One in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block and Intermediate

As a synthetic precursor, tetrahydrothiopyran-4-one is highly valued in organic chemistry. thieme-connect.com Its structure allows for a variety of chemical transformations, making it a key component in the synthesis of diverse and complex molecules. cymitquimica.comthieme-connect.com The presence of the sulfur atom and carbonyl group enables reactions like nucleophilic additions and cyclizations, expanding its synthetic utility. cymitquimica.com

Precursor in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on versatile and readily available building blocks, and this compound has been utilized in this capacity. While its oxygen-containing analog, tetrahydropyran-4-one, is more commonly cited in the synthesis of numerous natural products like neopeltolide, diospongin B, and centrolobine, the underlying principles of using these six-membered heterocyclic ketones as key synthons are similar. nih.govmdpi.comlookchem.comrsc.orgresearchgate.net The strategies often involve reactions like Prins cyclizations, hetero-Diels-Alder reactions, and Michael additions to construct the core heterocyclic ring. nih.govmdpi.comresearchgate.net

For instance, the Maitland-Japp reaction has been employed to construct tetrahydropyran-4-one cores, which are later modified to achieve the final natural product. lookchem.comrsc.org In one notable synthesis of (±)-centrolobine, a tetrahydropyran-4-one derivative was synthesized and subsequently converted to the target molecule. lookchem.com These synthetic strategies showcase the importance of such heterocyclic ketones as foundational elements in the assembly of biologically active natural products.

Key Intermediate in Pharmaceutical Compound Development

This compound serves as a crucial intermediate in the development of various pharmaceutical compounds. cymitquimica.comalfachemch.com Its derivatives are explored for a range of therapeutic applications, including as antibiotics and antifungals. alfachemch.com The sulfur-containing ring is a key structural motif that can be modified to create bioactive molecules.

Key Steps in the Synthesis of (±)-Tapentadol from this compound:

Mannich-type reaction: this compound reacts with formaldehyde (B43269) and dimethylamine. acs.org

Grignard Addition: A Grignard reagent is added to the carbonyl group of the modified this compound. acs.org

Reductive Desulfurization: The thiopyran ring is opened using a reagent like Raney Nickel. acs.org

Demethylation: The final step to yield Tapentadol. acs.orgacs.org

IntermediateReagentsKey Transformation
This compoundFormaldehyde, DimethylamineFormation of a Mannich base
Mannich base derivative3-methoxyphenylmagnesium bromideGrignard addition
Grignard adductRaney Nickel, H₂Reductive ring opening
N,N-dimethylated precursor48% aq. HBrDemethylation to Tapentadol

This table outlines a simplified pathway for the synthesis of (±)-Tapentadol. acs.orgacs.org

The tetrahydropyran (B127337) scaffold, a close structural analog of this compound, is frequently employed in the synthesis of compounds targeting neurological disorders. chemimpex.comsmolecule.com Research has shown that flavonoids, which can contain pyran-like structures, may have neuroprotective effects and could be beneficial in managing age-related neurodegenerative diseases like Alzheimer's. frontiersin.org They are thought to work by inhibiting certain enzymes and protecting neurons from damage. frontiersin.org The structural motifs found in these compounds are considered valuable for designing new drugs for cognitive and neurological conditions. chemimpex.comfrontiersin.orgnih.gov

Role in Agrochemical Synthesis

The thiopyran structure is recognized for its utility in the development of agrochemicals. researchgate.netalibaba.com Derivatives of this compound, such as 4H-Thiopyran-4-one, tetrahydro-3-(trifluoroacetyl)-, are important intermediates in this sector. lookchem.com The unique properties imparted by the thiopyran ring can be beneficial in the design of new pesticides and other agricultural products.

Integration into Novel Functional Materials

Beyond its role in synthesis, this compound and its derivatives are being explored for their potential in materials science. cymitquimica.comsmolecule.com The unique structural and electronic properties of the thiopyran ring make it an attractive component for novel functional materials. cymitquimica.com For example, the sulfone derivative, 4H-thiopyran-4-one 1,1-dioxide, is a precursor to analogs of tetracyanoquinodimethane (TCNQ), which are known for their applications in conductive materials. acs.org Furthermore, the modification of cellulose (B213188), an abundant biopolymer, with various functional groups can enhance its properties for applications like electrochemical sensors, and the tetrahydropyran unit is a fundamental part of the cellulose structure. mdpi.com

Polymeric Materials Development

While not typically used as a direct monomer for large-scale polymerization, the this compound scaffold and its derivatives are important structural motifs for creating functional polymers. The incorporation of the thiopyran ring can be achieved through various synthetic strategies, imparting specific properties to the resulting macromolecule.

Research has shown that precursors synthesized from reactions involving carbon disulfide can lead to the formation of polymeric materials. d-nb.info For instance, the reaction of carbon disulfide with malononitrile (B47326) trimer can produce highly functionalized thiopyran rings that serve as building blocks for larger systems. d-nb.info

A more direct approach to incorporating the thiopyran structure into polymers involves cycloaddition reactions. The hetero-Diels-Alder reaction, in particular, is a powerful tool for forming six-membered heterocycles with high stereoselectivity. nih.gov This method has been used to synthesize dihydro-2H-thiopyran-functionalized polyethylene (B3416737) glycol, which can then undergo Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization with other monomers like functionalized polystyrene. nih.gov This strategy allows for the precise placement of the thiopyran moiety within a well-defined polymer architecture. The reactivity of related diarylideneacetones, which are precursors to 2,6-diaryl-tetrahydrothiopyran-4-ones, to form oligomeric structures further highlights the chemical potential for harnessing these building blocks in polymer design. nih.gov

Table 1: Research Findings on Thiopyran in Polymer Development

Research Focus Precursors/Method Resulting Polymer Structure Significance
Functional Polymer Synthesis Dihydro-2H-thiopyran and polyethylene glycol via thio-Diels-Alder reaction Thiopyran-functionalized polyethylene glycol for RAFT polymerization. nih.gov Demonstrates incorporation of the thiopyran ring into a larger polymer chain.
Polymer Precursors Carbon disulfide and malononitrile trimer Functionalized 4H-thiopyran derivatives. d-nb.info These derivatives are noted as precursors for polymeric materials. d-nb.info
Oligomer Formation Diaryl-tetrahydrothiopyran-4-one precursors (diarylideneacetones) and trypanothione (B104310) Formation of oligomeric entities through Michael addition. nih.gov Illustrates the fundamental reactivity that can be exploited in polymer synthesis.

Advanced Organic Materials Design

The this compound framework is a key synthon in the design of advanced organic materials, particularly for applications in organic electronics. cymitquimica.com Its structure can be systematically modified to tune the electronic and physical properties of the final material.

A significant application lies in the synthesis of sulfone-containing analogs of tetracyanoquinodimethane (TCNQ). scilit.comacs.orgglobalauthorid.com TCNQ and its derivatives are powerful electron acceptors used to create highly conductive organic charge-transfer complexes. The synthetic route to these materials often starts with this compound, which is oxidized to This compound 1,1-dioxide . acs.orgsigmaaldrich.comacs.org This sulfone derivative then serves as the key precursor for constructing the final TCNQ analog. acs.orgglobalauthorid.comgoogle.com

The properties of materials derived from this compound can be precisely controlled by adding substituents to the ring. The introduction of aryl groups at the 2 and 6 positions, for example, can enhance thermal stability and solubility, which are critical for materials processing. These substitutions also modulate the electronic properties of the molecule. For instance, 2,6-Bis(4-methylphenyl)thian-4-one exhibits extended conjugation, leading to a UV-Vis absorption maximum (λmax) at 290 nm and a calculated dipole moment of 2.8 D, suggesting its potential for use in optoelectronic devices. smolecule.com The broader family of sulfur-containing heterocycles, such as thioxanthones and fused thiophenes, are actively researched for their optoelectronic properties, including thermally activated delayed fluorescence (TADF) and high charge carrier mobilities, making them suitable for organic light-emitting diodes (OLEDs). nih.govresearchgate.netacs.org

Table 2: Data on this compound Derivatives in Materials Design

Derivative/Precursor Target Material/Application Key Research Finding/Property Reference(s)
This compound 1,1-dioxide Sulfone-containing TCNQ analogs Serves as a key precursor for powerful electron acceptors used in organic conductors. acs.orgglobalauthorid.comglobalauthorid.com
2,6-Bis(4-methylphenyl)thian-4-one Optoelectronic materials λmax = 290 nm; Calculated dipole moment = 2.8 D. Aryl groups enhance stability and solubility. smolecule.com smolecule.com
Fused Thiophene/Pyran Systems p-type semiconductors Materials exhibit hole mobilities up to 0.39 cm² V⁻¹ s⁻¹ in thin-film transistors. researchgate.net
Thioxanthone Derivatives OLED emitters Exhibit thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yields (up to 50%). nih.govacs.org nih.govacs.org

Medicinal Chemistry and Biological Significance of Tetrahydrothiopyran 4 One Derivatives

Structure-Activity Relationship (SAR) Studies of Bioactive Analogues

Structure-activity relationship (SAR) studies on tetrahydrothiopyran-4-one derivatives have revealed key structural features that influence their biological activity. The nature of the heterocyclic ring itself is a critical determinant of bioactivity when compared to analogous structures containing tetrahydropyran (B127337) and piperidine (B6355638) cores. vulcanchem.com

For antimicrobial activity, the substitution pattern on the aryl groups at the 2 and 6 positions of the tetrahydrothiopyran (B43164) ring plays a significant role. vulcanchem.com For instance, in a series of 2,6-diaryl-tetrahydrothiopyran-4-one oximes, the presence of an electron-withdrawing chloro group at the para position of the phenyl rings led to excellent antibacterial activity. tandfonline.com Specifically, the 2,6-bis(4-chlorophenyl)this compound oxime demonstrated notable antibacterial effects. tandfonline.com In contrast, derivatives without substitution on the phenyl rings exhibited only moderate activity. tandfonline.com

In the context of anticancer properties, studies on curcumin (B1669340) analogs have shown that derivatives featuring a this compound linker possess more potent effects than those with tetrahydropyran-4-one, cyclohexanone, or cyclopentanone (B42830) linkers. iiarjournals.org Furthermore, within a series of pyridine (B92270) analogs of curcumin, compounds with a nitrogen heteroatom in the ortho-position of the pyridine ring displayed stronger activities than those with nitrogen in the meta- or para-positions. iiarjournals.org For acaricidal activity, the presence of a sulfone structure is considered crucial, with the type and position of substituents on the benzene (B151609) rings being major factors influencing activity. researchgate.net

Biological Targets and Proposed Mechanisms of Action

The biological targets and mechanisms of action of this compound derivatives are varied and appear to be dependent on the specific structural modifications of the parent scaffold.

Some derivatives are proposed to act as prodrugs. For example, 2,6-diaryl-4H-tetrahydrothiopyran-4-ones have been designed as prodrugs of diarylideneacetones (DAAs). nih.gov The proposed mechanism involves in vivo S-oxidation to sulfoxides or sulfones, followed by a β-elimination reaction. nih.govsemanticscholar.org This process regenerates the active DAA and releases reactive oxygen species as well as sulfenic/sulfonic species, leading to parasitic cell death. nih.gov

In the context of anticancer activity, certain curcumin analogues with a this compound moiety have been shown to inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB) and reduce the levels of activated ERK1/2. iiarjournals.org One particular derivative, (3E,5E)-3,5-Bis(pyridin-3-methylene)-tetrahydrothiopyran-4-one (FN2), when used in combination with gemcitabine (B846), was found to decrease the activation of NF-κB and Akt in pancreatic cancer cells. nih.govresearchgate.net This combined treatment also led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govresearchgate.net

For antifungal activity, molecular docking studies suggest that some tetrahydrothiopyran derivatives have a good affinity for the CYP51 protein, a potential antifungal drug target. researchgate.net

Derivatives Exhibiting Antimicrobial Activity

Several derivatives of this compound have demonstrated significant antimicrobial properties. In vitro studies of 2,6-diaryl-tetrahydrothiopyran-4-one oximes have shown a broad range of antibacterial potency against various clinically isolated bacterial strains. tandfonline.comtandfonline.com

One notable compound, 2,6-bis(4-chlorophenyl)this compound oxime, exhibited excellent antibacterial activity against S. aureus, β-H. Streptococcus, E. coli, P. aeruginosa, and S. typhii. tandfonline.com The minimum inhibitory concentration (MIC) values for this compound highlight its effectiveness. tandfonline.com Another derivative, a spiro tetrahydrothiopyran-4,2'-chroman-4'-one, showed remarkable inhibition of the pathogenic gram-positive bacteria Staphylococcus aureus and the gram-negative E. coli. niscpr.res.inniscpr.res.in

The table below summarizes the antibacterial activity of selected this compound derivatives.

Compound NameBacterial StrainActivityReference
2,6-bis(4-chlorophenyl)this compound oximeS. aureusExcellent tandfonline.com
2,6-bis(4-chlorophenyl)this compound oximeβ-H. StreptococcusExcellent tandfonline.com
2,6-bis(4-chlorophenyl)this compound oximeE. coliExcellent tandfonline.com
2,6-bis(4-chlorophenyl)this compound oximeP. aeruginosaExcellent tandfonline.com
2,6-bis(4-chlorophenyl)this compound oximeS. typhiiExcellent tandfonline.com
Spiro tetrahydrothiopyran-4,2'-chroman-4'-one derivative (6b)Staphylococcus aureusRemarkable Inhibition niscpr.res.inniscpr.res.in
Spiro tetrahydrothiopyran-4,2'-chroman-4'-one derivative (6b)E. coliRemarkable Inhibition niscpr.res.inniscpr.res.in

Derivatives Exhibiting Antifungal Activity

Derivatives of this compound have also been investigated for their antifungal properties. tandfonline.com In vitro studies have shown that some 2,6-diaryl-tetrahydrothiopyran-4-one oximes are active against various fungal strains. tandfonline.com

For example, 2,6-bis(4-chlorophenyl)this compound oxime demonstrated potent antifungal activity against Candida albicans and Aspergillus flavus. tandfonline.com Additionally, other tetrahydrothiopyran derivatives have shown sensitivity against Candida albicans, with some exhibiting excellent antifungal activity (MIC80 = 16 μg/mL). researchgate.net Molecular docking studies have suggested that the antifungal action of some of these derivatives may be due to their good affinity with the CYP51 protein. researchgate.net

The antifungal activity of a specific this compound derivative is detailed in the table below.

Compound NameFungal StrainActivityReference
2,6-bis(4-chlorophenyl)this compound oximeC. albicansPotent tandfonline.com
2,6-bis(4-chlorophenyl)this compound oximeA. flavusPotent tandfonline.com

Derivatives with Antineoplastic (Anticancer) Properties

A significant area of research for this compound derivatives is their potential as antineoplastic agents. tandfonline.comresearchgate.net Several studies have highlighted the anticancer activities of these compounds, particularly curcumin analogs incorporating the this compound moiety. iiarjournals.org

Cytotoxicity Evaluation against Human Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. Pyridine analogs of curcumin with a this compound linker have demonstrated potent anticancer activities in human prostate cancer PC-3 cells at concentrations of 1 μM or less. iiarjournals.org

One specific curcumin analogue, (3E,5E)-3,5-Bis(pyridin-3-methylene)-tetrahydrothiopyran-4-one (FN2), was found to have a strong inhibitory effect on human pancreatic cancer cells. nih.govresearchgate.net When combined with the chemotherapeutic drug gemcitabine, FN2 synergistically inhibited the growth of Panc-1 pancreatic cancer cells. nih.govresearchgate.net This combination was also effective in inhibiting the growth of gemcitabine-resistant Panc-1 cells. nih.govresearchgate.net

The table below presents the cytotoxic activity of a notable this compound derivative.

Compound NameCancer Cell LineEffectReference
(3E,5E)-3,5-Bis(pyridin-3-methylene)-tetrahydrothiopyran-4-one (FN2)Pancreatic Cancer (Panc-1)Strong inhibitory effect, synergistic growth inhibition with gemcitabine nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis and modulate the cell cycle in cancer cells.

The combination of (3E,5E)-3,5-Bis(pyridin-3-methylene)-tetrahydrothiopyran-4-one (FN2) and gemcitabine was shown to strongly stimulate apoptosis in gemcitabine-resistant Panc-1 cells. nih.govresearchgate.net The mechanism behind this pro-apoptotic effect involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bcl-2/Bax ratio is a key event in the intrinsic pathway of apoptosis.

Derivatives with Anti-inflammatory Activity

Derivatives based on the related tetrahydropyran scaffold have demonstrated notable anti-inflammatory and analgesic properties. eco-vector.comnih.gov One such hybrid nonsteroidal anti-inflammatory drug (NSAID), the cis-(±)-acetate of 4-chloro-6-(naphthalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-dichlorophenylamine) phenyl (LS19), has been evaluated in vivo and in vitro. nih.gov This compound was effective in mouse models of paw and ear edema. nih.gov Further investigation revealed it could inhibit leukocyte migration and decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine IL-10. nih.gov In cell-based assays using RAW 264.7 cells, the compound reduced levels of TNF-α, IL-6, and nitric oxide and also inhibited cyclooxygenase (COX) activity without significant cytotoxicity. nih.gov

Another tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), also exhibited significant anti-inflammatory and antinociceptive effects. eco-vector.comnih.gov In animal models, it induced an antiedematogenic effect, reduced leukocyte migration, and decreased the production of pro-inflammatory cytokines. eco-vector.comnih.gov In cell cultures, LS20 was shown to reduce the cellular production of TNF-α and IL-6 while maintaining cell viability. eco-vector.comnih.gov The antinociceptive effects of this compound appear to involve the opioid system. eco-vector.comnih.gov Additionally, certain azomethine derivatives have been synthesized and have shown anti-inflammatory and analgesic activity. researchgate.net

Compound/Derivative ClassModel/AssayKey Anti-inflammatory Findings
LS19 (tetrahydropyran derivative)Mouse paw/ear edema, Air pouch testReduced edema and leukocyte migration; Decreased TNF-α and IL-1β; Increased IL-10. nih.gov
RAW 264.7 cellsReduced TNF-α, IL-6, and nitric oxide; Inhibited COX activity. nih.gov
LS20 (tetrahydropyran derivative)Mouse air pouch modelReduced leukocyte migration and production of pro-inflammatory cytokines. eco-vector.comnih.gov
Cell cultureReduced cellular production of TNF-α and IL-6. eco-vector.comnih.gov
Azomethine derivatives Not specifiedExhibited anti-inflammatory and analgesic activity. researchgate.net

Derivatives with Antiparasitic Activity (e.g., Anti-Kinetoplastidal Properties)

The this compound scaffold is a key structural motif in the development of potent antiparasitic agents, particularly against kinetoplastid parasites, which are responsible for diseases like human African trypanosomiasis (sleeping sickness), Chagas' disease, and leishmaniasis. mdpi.comresearchgate.netresearchgate.net

A significant class of derivatives are the 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their corresponding sulfoxide (B87167) and sulfone metabolites. mdpi.comresearchgate.net These compounds were designed to have lower toxicity than their parent diarylideneacetone structures while maintaining antiparasitic potency. mdpi.comresearchgate.net The in vitro activity of these sulfides, sulfoxides, and sulfones was evaluated against Trypanosoma brucei brucei, Trypanosoma cruzi, and various Leishmania species. mdpi.com The results indicated that these derivatives maintained significant anti-trypanosomal activity, often in the micromolar or submicromolar range, with high selectivity indexes compared to human fibroblast cells. mdpi.com The proposed mechanism involves the compounds acting as prodrugs that engage in a cascade of redox reactions involving the parasite-specific trypanothione (B104310) system, leading to the release of reactive oxygen species and causing parasite death. mdpi.com

Studies have also explored the "parasite-hopping" approach, testing compounds active against one parasite for efficacy against others. acs.org This has led to the discovery of several this compound related compounds with submicromolar activities against T. cruzi, Leishmania major, Leishmania donovani, and Plasmodium falciparum. acs.org For instance, certain derivatives showed potent activity against the intracellular amastigote form of T. cruzi. conicet.gov.ar

In addition to anti-kinetoplastidal activity, tetrahydrothiopyran derivatives have been investigated as potential acaricides against mites like Psoroptes cuniculi, which parasitize animals. researchgate.net

Derivative ClassTarget Organism(s)Activity/Potency (EC₅₀/IC₅₀)
2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones (Sulfides, Sulfoxides, Sulfones) Trypanosoma brucei brucei, T. cruzi, Leishmania infantum, L. donovaniMicromolar to submicromolar activity with high selectivity. mdpi.com
Quinolinimines & related analogs T. cruzi, L. major, L. donovani, P. falciparumSeveral compounds with submicromolar EC₅₀ values. acs.org
Aryloxyethyl thiocyanate (B1210189) derivatives Trypanosoma cruzi (epimastigotes and amastigotes)Some derivatives showed IC₅₀ values in the low micromolar range. conicet.gov.ar
Unnamed Tetrahydrothiopyran derivatives Psoroptes cuniculi (mites)Investigated for acaricidal activity. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are often linked to their ability to interact with specific enzymes and receptors. A primary target in the context of their antiparasitic action is trypanothione reductase (TR). researchgate.netresearchgate.net This flavoenzyme is unique to kinetoplastid parasites and is essential for their survival, making it a promising target for drug development. researchgate.netresearchgate.net The 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives are believed to interfere with the trypanothione redox system, highlighting their role as inhibitors or disruptive substrates of this crucial parasitic enzyme pathway. mdpi.com

In silico screening studies have predicted that certain derivatives of the related tetrahydropyran-4-one could act as significant enzyme inhibitors. researchgate.netchemistry.kz For example, some compounds were predicted to be inhibitors of peptidase group enzymes. researchgate.netchemistry.kz Other research has pointed to the potential for derivatives to inhibit key enzymes involved in cancer cell proliferation. Spiropyrazoline derivatives containing a tetrahydropyran-4-one ring fused to a chroman-4-one moiety have been studied for their ability to bind to the active site of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair and a target in cancer therapy. mdpi.com Docking calculations suggested favorable binding energies for these compounds within the PARP1 active site. mdpi.com

Beyond enzyme inhibition, derivatives of the tetrahydropyran scaffold have been shown to possess high affinity for the sigma-1 (σ1) receptor, which is implicated in various neurological functions and is a target for cancer and pain therapeutics. nih.gov Molecular dynamics simulations have confirmed a stable binding pose for these ligands within the σ1 receptor, where they form key interactions with amino acid residues like Glu172 and Phe107. nih.gov

Derivative ClassTarget Enzyme/ReceptorKey Findings
2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones Trypanothione Reductase (TR) systemProposed to interfere with the parasite's redox metabolism via this enzyme system. mdpi.comresearchgate.netresearchgate.net
Spiropyrazoline derivatives Poly (ADP-ribose) polymerase 1 (PARP1)Docking studies indicated theoretical binding to the PARP1 active site. mdpi.com
Substituted Tetrahydropyran derivatives Sigma-1 (σ1) ReceptorDisplayed high-affinity binding as antagonists. nih.gov
In silico screened Tetrahydropyran derivatives PeptidasesPredicted to have inhibitory activity. researchgate.netchemistry.kz

Computational and Theoretical Chemistry Studies of Tetrahydrothiopyran 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tetrahydrothiopyran-4-one at the atomic level. These methods are pivotal in elucidating the molecule's electronic architecture and energetic profile.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure and energetics of molecules. nii.ac.jpresearchgate.net For derivatives of this compound, such as 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, DFT calculations using the B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets have been employed to determine stable conformations. researchgate.net These calculations revealed that the "chair" conformation is the most stable for this derivative. researchgate.net

In broader studies of related heterocyclic compounds like tetrahydropyran (B127337) (THP), ab initio and DFT calculations have been crucial. For instance, to understand the differences in autoxidation reactivity between tetrahydrofuran (B95107) (THF) and THP, calculations at the BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ level of theory were performed. nii.ac.jprsc.org These studies predicted the energy barriers for hydrogen abstraction, providing insight into their differing reaction rates. nii.ac.jprsc.org Furthermore, DFT and ab initio MP2 level calculations have been used to study the radical cations of THP, identifying their stable conformers. rsc.orgresearchgate.net

The choice of functional and basis set is critical for accuracy. Various functionals, including meta-generalized gradient approximation (meta-GGA) functionals, and basis sets up to 6-311++G(3df,3pd) are often used to achieve a balance between computational cost and accuracy. researchgate.netnih.gov For more precise energy calculations, single-point energy calculations using methods like coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) with a complete basis set (CBS) extrapolation are often performed on geometries optimized at a lower level of theory. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data. unibo.it For instance, the simulation of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (SSCC), has become a valuable tool in the structural elucidation of organic molecules. frontiersin.org Quantum mechanics-based computations are used to calculate nuclear magnetic shieldings (σ), which are then converted to chemical shifts. frontiersin.org

Vibrational spectra, such as infrared (IR) spectra, can also be predicted using computational methods. researchgate.net For example, in the study of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, IR spectroscopy was used to identify functional groups and structural elements, with quantum-chemical calculations providing theoretical support for the experimental findings. researchgate.net Theoretical predictions of vacuum-ultraviolet (VUV) absorption spectra are also becoming more common, with methods like time-dependent density functional theory (TD-DFT) being employed. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior and conformational preferences of molecules. acs.org These simulations provide insights into how molecules like this compound and its derivatives explore different shapes and orientations over time. maynoothuniversity.ieresearchgate.net

For related heterocyclic systems, MD simulations have been used extensively. For example, in the conformational analysis of glycosylated compounds, MD simulations are a routine method. nih.gov These simulations help in understanding the factors that govern the preferred conformations, such as steric destabilization and stereoelectronic stabilization. nih.gov The choice of force field, such as OPLS4 or GLYCAM, is a critical aspect of setting up accurate MD simulations. researchgate.netnih.gov

In the context of drug design and development, identifying the most probable conformation of a molecule in solution is crucial as it affects its binding to biological targets. mun.ca Methods combining replica-exchange molecular dynamics with clustering analysis can efficiently sample the conformational space and identify low-energy conformations. mun.ca

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms and analyzing the high-energy transition states that govern chemical reactions. For reactions involving tetrahydropyran rings, computational studies have provided detailed mechanistic insights.

For example, in the intramolecular oxa-Michael reaction to form tetrahydropyrans, computational analysis of the transition states helped to explain the observed stereoselectivity. ntu.edu.sg It was found that acid-catalyzed reactions proceed through a late transition state, while base-catalyzed reactions involve an early transition state. ntu.edu.sg Similarly, in the stereodivergent synthesis of 4-hydroxy-2,6-substituted tetrahydropyrans, computational studies revealed that a buffered TBAF-mediated reaction proceeds through a boat-like transition state, whereas a Brønsted acid-mediated reaction goes through a chair-like transition state, explaining the formation of different stereoisomers. rsc.org

DFT calculations are frequently used to model these reaction pathways and locate transition state structures. e3s-conferences.org For instance, in the TBAF-mediated cyclization to form tetrahydropyran systems, transition state calculations indicated that the reaction proceeds via a boat-like transition state. e3s-conferences.org These computational models can predict reaction energy barriers and help to understand how factors like catalysts and substituents influence the reaction outcome. rsc.orge3s-conferences.org

In Silico Screening and Molecular Docking for Biological Activity Prediction

In silico screening and molecular docking are powerful computational techniques used to predict the biological activity of molecules and their potential as drug candidates. qima-lifesciences.com These methods are widely applied to heterocyclic compounds, including derivatives of pyran-4-one.

In a study on novel pyran-4-one derivatives, molecular docking was used to evaluate their potential as inhibitors of SARS-CoV-2 and their antitubercular activity. nih.govresearchgate.net The docking studies predicted the binding energies and interaction modes of the compounds with their biological targets, such as DNA gyrase and papain-like protease (PLpro). nih.govresearchgate.net For example, certain pyran-4-one hybrids showed good docking energies, ranging from -6.8 to -7.8 kcal/mol, against their target enzymes. researchgate.net

The process of in silico screening often involves several steps. chemrxiv.org Initially, a library of compounds is created, and then chemoinformatic tools are used to predict their biological activity, physicochemical properties, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). chemrxiv.orgmdpi.com This is followed by molecular docking to assess the binding affinity of the most promising candidates to a specific protein target. chemrxiv.orgmdpi.com This combined approach helps to rationalize and guide experimental studies, saving time and resources in the drug discovery process. qima-lifesciences.com

Q & A

Basic Research Questions

Q. What are the critical handling and solubility considerations for Tetrahydrothiopyran-4-one in experimental setups?

  • Methodological Guidance : this compound is hygroscopic and requires anhydrous conditions. For solubility in DMSO, use freshly opened, dry DMSO at a concentration of 100 mg/mL (860.73 mM) with sonication to aid dissolution. Moisture-contaminated DMSO reduces solubility and may alter reaction outcomes . Store the compound in airtight containers under inert gas to prevent oxidation.

Q. What safety protocols are essential when working with this compound?

  • Methodological Guidance : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. The compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Work in a fume hood with adequate ventilation (P271). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid mouth-to-mouth resuscitation if inhaled; use CPR with a barrier device .

Q. How can researchers characterize the purity and physicochemical properties of this compound?

  • Methodological Guidance :

  • Melting Point : Confirm purity via melting point analysis (60–64°C, lit.) using a calibrated apparatus .
  • Spectroscopy : Employ 13C^{13}\text{C} NMR to verify structural integrity (refer to chemical shifts in Table III of ).
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess impurities .

Advanced Research Questions

Q. How can this compound be optimized as a key intermediate in drug synthesis?

  • Methodological Guidance : Introduce functional groups via nucleophilic substitution or oxidation. For example, oxidize this compound to its 1,1-dioxide derivative using Oxone® in acetonitrile with NaHCO₃ (73% yield). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

  • Methodological Guidance : Discrepancies often arise from moisture content in solvents or batch variability. Pre-dry solvents over molecular sieves and standardize solvent purity (e.g., ≥99.9% DMSO). Validate solubility via gravimetric analysis under controlled humidity (<5% RH) .

Q. How should researchers interpret complex 1H^{1}\text{H} NMR spectra of this compound derivatives?

  • Methodological Guidance : For asymmetric AA'BB' coupling patterns (e.g., this compound 1-oxide), use iterative computational tools like LAME to analyze long-range couplings through the carbonyl group. Perform variable-temperature NMR (e.g., −50 to 70°C) to resolve dynamic effects .

Q. What experimental designs are effective for studying this compound’s role in sulfur metabolic pathways?

  • Methodological Guidance : Use isotopic labeling (e.g., 34S^{34}\text{S}) to track metabolic incorporation in cell cultures. Combine LC-MS/MS with stable isotope-resolved metabolomics (SIRM) to identify sulfur-containing metabolites. Validate pathways via siRNA knockdown of sulfurtransferase enzymes .

Q. How can computational modeling improve the synthesis of this compound derivatives?

  • Methodological Guidance : Employ retrosynthetic AI tools (e.g., Pistachio, Reaxys) to predict feasible routes. For example, model the eight-step synthesis of 4H,8H-thiopyrano[3,2-b]thiopyran-4,8-dione (25% overall yield) using DFT calculations to optimize transition states and minimize side reactions .

Q. What analytical techniques validate the stability of this compound under varying pH conditions?

  • Methodological Guidance : Conduct accelerated stability studies in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via UPLC-QTOF-MS and quantify hydrolytic byproducts (e.g., thiopyranols). Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrothiopyran-4-one
Reactant of Route 2
Tetrahydrothiopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.